molecular formula C20H17NOS B4559009 N-2-biphenylyl-2-(phenylthio)acetamide

N-2-biphenylyl-2-(phenylthio)acetamide

Cat. No.: B4559009
M. Wt: 319.4 g/mol
InChI Key: UISAKULWAQLMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C20H17NOS and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.10308534 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, illustrates the relevance of chemoselective acetylation processes in pharmaceutical synthesis. The study by Magadum and Yadav (2018) highlights the use of immobilized lipase for the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating a potential pathway for synthesizing drug intermediates, including structures related to N-2-biphenylyl-2-(phenylthio)acetamide (Magadum & Yadav, 2018).

Peroxymonosulfate Activation for Pollutant Degradation

The degradation of acetaminophen, a common pharmaceutical compound, via peroxymonosulfate activated by amorphous Co(OH)2 nanocages, is documented by Qi et al. (2020). This study provides insight into the degradation pathways of pharmaceutical compounds, offering a method that could be applicable to compounds like this compound, highlighting the environmental aspects of pharmaceutical degradation (Qi et al., 2020).

Graphene/Titanium Dioxide Nanocomposites for Photocatalytic Degradation

The research by Tao et al. (2015) on the enhanced photocatalytic activity of graphene/titanium dioxide nanotubes for the removal of acetaminophen underlines the potential of nanocomposites in environmental remediation. This study provides a framework for understanding how similar strategies could be employed for the degradation of complex pharmaceuticals, including this compound (Tao et al., 2015).

Anti-Arthritic and Anti-Inflammatory Activity

The anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in rats, as explored by Jawed et al. (2010), may provide a foundation for investigating the biological effects of related compounds, such as this compound. This study indicates the potential therapeutic applications of such compounds in treating inflammatory conditions (Jawed et al., 2010).

Electrochemical Analysis for Drug Quantification

The development of sensitive assays for the quantification of acetaminophen, as demonstrated by Fanjul-Bolado et al. (2009) and Karikalan et al. (2016), provides a methodology that could be adapted for the analysis of this compound. These studies underscore the importance of electrochemical properties in developing practical sensors for pharmaceutical analysis (Fanjul-Bolado et al., 2009); (Karikalan et al., 2016).

Properties

IUPAC Name

N-(2-phenylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISAKULWAQLMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-2-(phenylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-2-(phenylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.